molecular formula C13H11N3O3 B12942367 4-Pyrimidinecarboxylic acid, 2-amino-5-benzoyl-, methyl ester CAS No. 62328-08-9

4-Pyrimidinecarboxylic acid, 2-amino-5-benzoyl-, methyl ester

Cat. No.: B12942367
CAS No.: 62328-08-9
M. Wt: 257.24 g/mol
InChI Key: DDSWZEGGIONFTE-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-benzoylpyrimidine-4-carboxylate typically involves the condensation of appropriate benzoyl derivatives with amino pyrimidine precursors. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with benzoyl chloride in the presence of a base, followed by esterification with methanol under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-benzoylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of inflammatory responses.

Comparison with Similar Compounds

    2-amino-4,6-dichloropyrimidine: A precursor in the synthesis of methyl 2-amino-5-benzoylpyrimidine-4-carboxylate.

    Benzoyl chloride: Another precursor used in the synthesis process.

    Methyl 2-amino-4,6-dichloropyrimidine-5-carboxylate: A structurally similar compound with different substitution patterns.

Uniqueness: Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group and carboxylate ester functionality contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.

Properties

CAS No.

62328-08-9

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

methyl 2-amino-5-benzoylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H11N3O3/c1-19-12(18)10-9(7-15-13(14)16-10)11(17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,15,16)

InChI Key

DDSWZEGGIONFTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1C(=O)C2=CC=CC=C2)N

Origin of Product

United States

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